15(R)-Hete
Overview
Description
15(S)-Hydroxyeicosatetraenoic acid, commonly known as 15(S)-HETE, is an eicosanoid derived from arachidonic acid. It is a significant metabolite produced by the action of 15-lipoxygenase on arachidonic acid. This compound plays a crucial role in various physiological and pathological processes, including inflammation, angiogenesis, and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
15(S)-HETE is synthesized through the enzymatic oxidation of arachidonic acid by 15-lipoxygenase. The reaction involves the insertion of molecular oxygen into arachidonic acid, resulting in the formation of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is subsequently reduced to 15(S)-HETE .
Industrial Production Methods
Industrial production of 15(S)-HETE typically involves the use of recombinant 15-lipoxygenase enzymes expressed in microbial systems. The process includes the fermentation of genetically engineered microorganisms, followed by extraction and purification of the compound using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
15(S)-HETE undergoes various chemical reactions, including oxidation, reduction, and epoxidation. It can be further metabolized to form other bioactive compounds such as 15-oxo-eicosatetraenoic acid (15-oxo-ETE) and 5(S),15(S)-dihydroxy-eicosatetraenoic acid (5(S),15(S)-diHETE) .
Common Reagents and Conditions
Common reagents used in the reactions involving 15(S)-HETE include molecular oxygen, reducing agents like glutathione, and various oxidizing agents. The reactions are typically carried out under physiological conditions, with specific enzymes catalyzing the transformations .
Major Products
The major products formed from the reactions of 15(S)-HETE include 15-oxo-ETE, 5(S),15(S)-diHETE, and lipoxins. These products exhibit diverse biological activities and are involved in various cellular processes .
Scientific Research Applications
15(S)-HETE has numerous scientific research applications across different fields:
Mechanism of Action
15(S)-HETE exerts its effects through various molecular targets and pathways. It binds to specific receptors on the cell surface, activating signaling pathways that regulate gene expression, cell proliferation, and apoptosis. One of the key pathways involves the activation of Src kinase, which leads to the induction of early growth response protein 1 (Egr-1) and subsequent expression of FGF-2 . Additionally, 15(S)-HETE increases intracellular calcium levels, contributing to its vasoconstrictive and pro-inflammatory effects .
Comparison with Similar Compounds
15(S)-HETE is part of a family of hydroxyeicosatetraenoic acids (HETEs) that includes 5-HETE, 12-HETE, and 15®-HETE. While all these compounds are derived from arachidonic acid, they differ in their biological activities and the enzymes involved in their synthesis . For example:
5-HETE: Produced by the action of 5-lipoxygenase, it is involved in leukotriene synthesis and has pro-inflammatory properties.
12-HETE: Formed by 12-lipoxygenase, it plays a role in platelet aggregation and vascular functions.
15(S)-HETE is unique due to its specific stereochemistry and the range of biological activities it mediates, particularly in inflammation and angiogenesis .
Properties
IUPAC Name |
15-hydroxyicosa-5,8,11,13-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFATNQSLKRBCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866448 | |
Record name | 15-Hydroxyicosa-5,8,11,13-tetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73945-47-8 | |
Record name | 15-Hydroxyicosa-5,8,11,13-tetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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